molecular formula C7H8ClNO B1359853 2-Chloro-6-ethoxypyridine CAS No. 42144-78-5

2-Chloro-6-ethoxypyridine

Cat. No.: B1359853
CAS No.: 42144-78-5
M. Wt: 157.6 g/mol
InChI Key: AMSLPXHLKHZWBJ-UHFFFAOYSA-N
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Description

2-Chloro-6-ethoxypyridine is an organic compound with the molecular formula C7H8ClNO. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are substituted by chlorine and ethoxy groups, respectively . This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-ethoxypyridine can be synthesized through several methods. One common method involves the chlorination of 6-ethoxypyridine using a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions . The reaction typically requires a solvent like dichloromethane and is carried out at a temperature range of 0-5°C to ensure selective chlorination.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with additional steps for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-ethoxypyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form this compound derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in solvents like ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

2-Chloro-6-ethoxypyridine is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethoxypyridine involves its interaction with various molecular targets. The chlorine and ethoxy groups on the pyridine ring influence its reactivity and binding affinity to different enzymes and receptors. The compound can act as a ligand, forming complexes with metal ions, or as a substrate in enzymatic reactions .

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-6-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-2-10-7-5-3-4-6(8)9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSLPXHLKHZWBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194978
Record name 2-Chloro-6-ethoxypyridine
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Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42144-78-5
Record name 2-Chloro-6-ethoxypyridine
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Record name 2-Chloro-6-ethoxypyridine
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Record name 42144-78-5
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Record name 2-Chloro-6-ethoxypyridine
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Record name 2-chloro-6-ethoxypyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What happens when 2-chloro-6-ethoxypyridine reacts with potassium amide in liquid ammonia?

A1: According to the research, this compound reacts slowly with potassium amide in liquid ammonia. [] This reaction yields approximately equal amounts of two products: 2-amino-6-ethoxypyridine and 4-ethoxy-2-methylpyrimidine. [] The formation of 4-ethoxy-2-methylpyrimidine is particularly interesting, as it suggests a unique reaction pathway. The proposed mechanism involves the amide ion attacking the carbon atom at the 4-position of the pyridine ring. [] This attack is followed by ring-opening between carbon atoms 3 and 4 and subsequent ring closure, ultimately leading to the observed pyrimidine derivative. []

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